molecular formula C14H13NO2 B599188 2'-(Methylamino)biphenyl-3-carboxylic acid CAS No. 1215206-12-4

2'-(Methylamino)biphenyl-3-carboxylic acid

Cat. No. B599188
CAS RN: 1215206-12-4
M. Wt: 227.263
InChI Key: OUXPNNDERWQIOZ-UHFFFAOYSA-N
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Description

2’-(Methylamino)biphenyl-3-carboxylic acid is a chemical compound . It is a derivative of biphenyl-3-carboxylic acid . The molecular formula is C14H13NO2 .


Molecular Structure Analysis

The molecular structure of 2’-(Methylamino)biphenyl-3-carboxylic acid can be analyzed using various techniques such as NMR and HPLC/GC . The exact structure is not provided in the search results.

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 2'-(methylamino)biphenyl-3-carboxylic acid, play a significant role in biotechnological applications, particularly in their interaction with microbial biocatalysts. These acids can inhibit microbial growth at concentrations below the desired yield, impacting the production of biorenewable chemicals. Research has focused on understanding how carboxylic acids affect microbes like Escherichia coli and Saccharomyces cerevisiae to develop strategies for increasing microbial robustness against such inhibitors. This involves studying changes in cell membrane properties and intracellular pH, which are critical for enhancing tolerance to carboxylic acid stress (Jarboe et al., 2013).

Solvent Developments for Carboxylic Acid Extraction

The extraction of carboxylic acids from aqueous streams is vital for their use in industrial applications, including the production of bio-based plastics. Advances in solvent technology, such as the use of ionic liquids and improvements in traditional amine-based solvents, have enhanced the efficiency of carboxylic acid recovery. This research is crucial for the economic viability of processes utilizing carboxylic acids as precursors for various industrial chemicals (Sprakel & Schuur, 2019).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, chemically related to this compound, have been extensively studied for their anticancer properties. These compounds, owing to their structural flexibility, have shown promise in medicinal research as potential antitumor agents. The review of various cinnamoyl acids, esters, amides, and related derivatives highlights their underutilized potential in cancer therapy and calls for further exploration in this field (De, Baltas, & Bedos-Belval, 2011).

Novel Carboxylic Acid Bioisosteres in Drug Design

The carboxylic acid functional group, similar to that in this compound, is pivotal in the pharmacophore of numerous drugs. Due to certain limitations of carboxylic acid-containing drugs, such as toxicity or reduced metabolic stability, medicinal chemists have sought novel bioisosteres to circumvent these challenges. Recent advancements have focused on improving the pharmacological profiles of drugs through the development of new carboxylic acid substitutes, showcasing the continuous innovation required in drug design (Horgan & O’Sullivan, 2021).

Safety and Hazards

The safety data sheet for a similar compound, Biphenyl, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-[2-(methylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXPNNDERWQIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681776
Record name 2'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215206-12-4
Record name 2′-(Methylamino)[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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